Higher Affinity of HCV NS5B RNA Polymerase for CTP Compared to ATP and GTP
Cytidine 5'-triphosphate exhibits substantially higher affinity for hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase compared to ATP and GTP. Under identical assay conditions (pH 7.5, 23°C, heteropolymeric template T500, C-terminally truncated NS5BΔ21), CTP demonstrated a Km value of 0.0006 mM, which is 2.3-fold lower than GTP (0.0014 mM) and 4.8-fold lower than ATP (0.0029 mM) [1]. UTP exhibited an equivalent Km of 0.0006 mM under these conditions, indicating that pyrimidine nucleotides (CTP and UTP) are the preferred substrates for this viral polymerase compared to purine nucleotides. The turnover number for CTP (0.000133 s⁻¹) was comparable to UTP (0.000167 s⁻¹) but higher than ATP (0.000105 s⁻¹) [1].
| Evidence Dimension | Michaelis-Menten constant (Km) for RNA-dependent RNA polymerase substrate recognition |
|---|---|
| Target Compound Data | Km = 0.0006 mM (CTP); kcat = 0.000133 s⁻¹ |
| Comparator Or Baseline | UTP Km = 0.0006 mM, kcat = 0.000167 s⁻¹; GTP Km = 0.0014 mM; ATP Km = 0.0029 mM, kcat = 0.000105 s⁻¹ |
| Quantified Difference | CTP Km is 4.8-fold lower than ATP; CTP Km is 2.3-fold lower than GTP |
| Conditions | pH 7.5, 23°C, heteropolymeric template T500, C-terminally truncated NS5BΔ21 enzyme form expressed in E. coli |
Why This Matters
Procurement of high-purity CTP is essential for HCV polymerase assays because the enzyme's 4.8-fold higher affinity for CTP versus ATP directly affects kinetic measurements; ATP contamination or substitution would systematically underestimate polymerase activity.
- [1] Carroll SS, Sardana V, Yang Z, et al. Only a small fraction of purified hepatitis C RNA-dependent RNA polymerase is catalytically competent: implications for viral replication and in vitro assays. Biochemistry. 2000;39(28):8243-8249. View Source
